![molecular formula C12H21N3O4S B6570974 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021223-04-0](/img/structure/B6570974.png)
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, has been reported. These compounds were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate . Another method involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Scientific Research Applications
- Spirotetramat , a second-generation insecticide developed by Bayer CropScience, contains this compound as a key intermediate in its synthesis . Spirotetramat demonstrates excellent efficacy and safety for crops. Its unique two-way internal absorption and transport properties allow it to reach any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves. Additionally, spirotetramat exhibits long-lasting efficacy, controlling pests for up to two months.
- Researchers have explored derivatives of this compound as FGFR4 inhibitors for treating hepatocellular carcinoma . FGFR4 plays a crucial role in cancer progression, and inhibiting it can be therapeutically beneficial.
- The compound has been investigated as an inhibitor of the vanin-1 enzyme, which is involved in metabolism and inflammation . Modulating vanin-1 activity may have implications for various diseases.
- It also acts as an inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), which is relevant in diseases associated with steroid hormones or requiring endogenous estradiol concentration reduction .
- Some derivatives function as nitric oxide (NO)-independent and heme-dependent soluble guanylate cyclase (sGC) stimulants. These compounds have potential applications in treating a variety of diseases .
- Researchers have used similar spiroacetal ring systems in the synthesis of natural products, including pheromones, antibiotics, and marine toxins . While not directly related to this specific compound, the spiroacetal motif is of interest in bioactivity studies.
Insecticide Development
FGFR4 Inhibition for Hepatocellular Carcinoma
Vanin-1 Enzyme Inhibition
17β-HSD1 Inhibition
sGC Stimulation for Treating Various Diseases
Synthesis of Spiroacetal Motifs
properties
IUPAC Name |
8-ethylsulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-3-7-15-10(16)12(13-11(15)17)5-8-14(9-6-12)20(18,19)4-2/h3-9H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZKECMXMAGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)CC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.